molecular formula C12H26O B14240082 3-Ethyldecan-1-OL CAS No. 220776-72-7

3-Ethyldecan-1-OL

Cat. No.: B14240082
CAS No.: 220776-72-7
M. Wt: 186.33 g/mol
InChI Key: DRQIMDNMLFUNBH-UHFFFAOYSA-N
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Description

3-Ethyldecan-1-OL is an organic compound belonging to the class of alcohols. It is characterized by a hydroxyl group (-OH) attached to the first carbon of a decane chain, with an ethyl group attached to the third carbon. This compound is a colorless liquid with a mild odor and is used in various industrial and research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Ethyldecan-1-OL can be synthesized through several methods. One common method involves the reduction of 3-ethyldecanal using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction is typically carried out in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions.

Industrial Production Methods

In an industrial setting, this compound can be produced via the hydrogenation of 3-ethyldecanoic acid. This process involves the use of a catalyst, such as palladium on carbon (Pd/C), under high pressure and temperature. The hydrogenation reaction converts the carboxylic acid group to a hydroxyl group, yielding the desired alcohol.

Chemical Reactions Analysis

Types of Reactions

3-Ethyldecan-1-OL undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to 3-ethyldecanoic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The compound can be further reduced to 3-ethyldecane using strong reducing agents.

    Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) to form 3-ethyldecyl chloride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an aqueous solution under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Thionyl chloride (SOCl2) in the presence of a base like pyridine.

Major Products Formed

    Oxidation: 3-Ethyldecanoic acid.

    Reduction: 3-Ethyldecane.

    Substitution: 3-Ethyldecyl chloride.

Scientific Research Applications

3-Ethyldecan-1-OL has several applications in scientific research:

    Chemistry: It is used as a solvent and intermediate in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential use in pharmaceuticals.

    Industry: It is used in the manufacture of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Ethyldecan-1-OL involves its interaction with cellular membranes and proteins. The hydroxyl group can form hydrogen bonds with various biomolecules, affecting their structure and function. This interaction can lead to changes in membrane fluidity and permeability, influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

    1-Decanol: Similar structure but lacks the ethyl group on the third carbon.

    3-Methyldecan-1-OL: Similar structure with a methyl group instead of an ethyl group.

    3-Propylheptan-1-OL: Similar structure with a propyl group instead of an ethyl group.

Uniqueness

3-Ethyldecan-1-OL is unique due to the presence of the ethyl group on the third carbon, which can influence its physical and chemical properties compared to other similar alcohols

Properties

CAS No.

220776-72-7

Molecular Formula

C12H26O

Molecular Weight

186.33 g/mol

IUPAC Name

3-ethyldecan-1-ol

InChI

InChI=1S/C12H26O/c1-3-5-6-7-8-9-12(4-2)10-11-13/h12-13H,3-11H2,1-2H3

InChI Key

DRQIMDNMLFUNBH-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC(CC)CCO

Origin of Product

United States

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